(5-Methyl-2-propan-2-ylcyclohexyl) 2-(2,3-dimethylbenzimidazol-3-ium-1-yl)acetate;chloride
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Overview
Description
(5-Methyl-2-propan-2-ylcyclohexyl) 2-(2,3-dimethylbenzimidazol-3-ium-1-yl)acetate;chloride is a complex organic compound with a unique structure that combines a cyclohexyl group and a benzimidazolium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-propan-2-ylcyclohexyl) 2-(2,3-dimethylbenzimidazol-3-ium-1-yl)acetate;chloride typically involves multiple steps. The initial step often includes the preparation of the cyclohexyl derivative, followed by the introduction of the benzimidazolium group. The reaction conditions may vary, but common reagents include cyclohexanone, isopropylamine, and dimethylbenzimidazole. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-propan-2-ylcyclohexyl) 2-(2,3-dimethylbenzimidazol-3-ium-1-yl)acetate;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an alcohol, while reduction may produce a hydrocarbon or an amine.
Scientific Research Applications
Chemistry
In chemistry, (5-Methyl-2-propan-2-ylcyclohexyl) 2-(2,3-dimethylbenzimidazol-3-ium-1-yl)acetate;chloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds.
Biology
In biology, this compound may be used as a probe to study cellular processes. Its ability to interact with biological molecules makes it useful for investigating the mechanisms of action of various enzymes and receptors.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to target specific molecular pathways, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (5-Methyl-2-propan-2-ylcyclohexyl) 2-(2,3-dimethylbenzimidazol-3-ium-1-yl)acetate;chloride involves its interaction with specific molecular targets. The benzimidazolium moiety may interact with enzymes or receptors, modulating their activity. The cyclohexyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach its targets more effectively.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms.
Steviol glycoside: A compound responsible for the sweet taste of Stevia leaves.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for chelating metal ions.
Uniqueness
(5-Methyl-2-propan-2-ylcyclohexyl) 2-(2,3-dimethylbenzimidazol-3-ium-1-yl)acetate;chloride is unique due to its combination of a cyclohexyl group and a benzimidazolium moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it valuable for research and industrial applications.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-(2,3-dimethylbenzimidazol-3-ium-1-yl)acetate;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N2O2.ClH/c1-14(2)17-11-10-15(3)12-20(17)25-21(24)13-23-16(4)22(5)18-8-6-7-9-19(18)23;/h6-9,14-15,17,20H,10-13H2,1-5H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJRAUSGYQWSQJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CN2C(=[N+](C3=CC=CC=C32)C)C)C(C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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